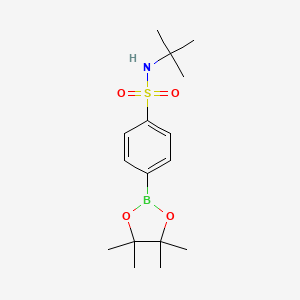

4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester

Description

4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester (CAS: 648905-63-9) is a boronic ester derivative characterized by a phenyl ring substituted with a tert-butylaminosulfonyl group and a pinacol boronate ester. This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the stability of the pinacol ester group, which protects the boronic acid moiety from hydrolysis .

Properties

IUPAC Name |

N-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BNO4S/c1-14(2,3)18-23(19,20)13-10-8-12(9-11-13)17-21-15(4,5)16(6,7)22-17/h8-11,18H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVAQUSOEGIPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585940 | |

| Record name | N-tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648905-63-9 | |

| Record name | N-tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Aminosulfonylation and Pinacol Ester Formation

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Bromophenylboronic acid, tert-butylamine, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or dioxane), inert atmosphere (N2 or Ar), temperature 80-110°C | Aminosulfonylation of 4-bromophenylboronic acid with tert-butylamine to introduce the tert-butylamino sulfonyl group. |

| 2 | Pinacol, solvent (e.g., dichloromethane or THF), room temperature | Protection of the boronic acid group as the pinacol ester to enhance stability and solubility. |

| 3 | Purification by recrystallization or chromatography | Isolation of the pure 4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester. |

This method is widely used both in laboratory and industrial settings, with scale-up involving precise control of reaction parameters to maximize yield and purity.

Halogen-Lithium Exchange Followed by Borylation (Alternative Route)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Bromophenylboronic acid or 4-bromoaryl derivative, n-butyllithium (n-BuLi), THF, low temperature (-78°C) | Halogen-lithium exchange to generate aryllithium intermediate. |

| 2 | Pinacolborane (HBpin), room temperature | Reaction of aryllithium with pinacolborane to form the pinacol boronate ester. |

| 3 | Work-up and purification by column chromatography (hexane/ethyl acetate) | Isolation of the boronic ester intermediate. |

| 4 | Subsequent sulfonylation with tert-butylamine and sulfonyl chloride derivatives | Introduction of the tert-butylamino sulfonyl group. |

This flow or batch method allows for efficient synthesis of functionalized boronic esters with good control over reaction conditions and product purity.

Industrial Scale Synthesis

Industrial production mirrors the laboratory synthetic routes but employs:

- Large-scale reactors with inert atmosphere control.

- Automated addition of reagents and temperature monitoring.

- Purification via recrystallization or preparative chromatography.

- Quality control to ensure ≥95% purity.

The process optimization focuses on maximizing yield, minimizing impurities, and ensuring reproducibility.

- Reaction Atmosphere: Use of nitrogen or argon atmosphere is critical to prevent oxidation of boronic acid intermediates and final products.

- Catalyst Selection: Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are preferred for their high activity and selectivity in aminosulfonylation and Suzuki coupling steps.

- Temperature Control: Maintaining reaction temperatures between 80-110°C optimizes conversion while minimizing side reactions.

- Pinacol Protection: Pinacol esterification improves compound stability and solubility, facilitating handling and storage.

- Purification: Chromatographic techniques using hexane/ethyl acetate mixtures or recrystallization yield high-purity products suitable for sensitive applications.

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Palladium-Catalyzed Aminosulfonylation + Pinacol Esterification | 4-Bromophenylboronic acid | tert-Butylamine, Pd catalyst, pinacol | 80-110°C, inert atmosphere | High yield, scalable, well-established | Requires expensive Pd catalyst |

| Halogen-Lithium Exchange + Borylation | 4-Bromophenylboronic acid | n-BuLi, pinacolborane | Low temp (-78°C), THF solvent | Mild conditions, good control | Sensitive to moisture, requires low temp |

| Industrial Scale Synthesis | Same as lab methods | Same as lab methods | Large reactors, controlled environment | High purity, reproducible | Requires process optimization |

The preparation of this compound is well-established through palladium-catalyzed aminosulfonylation of 4-bromophenylboronic acid followed by pinacol ester protection. Alternative methods involving halogen-lithium exchange and borylation also provide efficient routes. Industrial synthesis adapts these methods for large-scale production with stringent control over reaction parameters and purification. The compound’s stability, reactivity, and purity are enhanced by the tert-butylamino sulfonyl and pinacol ester groups, making it a valuable intermediate in organic synthesis and medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

Reduction: Reduction reactions can convert the boronic ester group to other functional groups.

Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura reactions, the product is typically a biaryl compound .

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research has shown that boronic acids can inhibit proteasome activity, which is crucial in cancer cell proliferation. Compounds like 4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester are being investigated for their potential to act as proteasome inhibitors, thus providing a pathway for developing new cancer therapies .

- Diabetes Treatment : Boronic acids have also been studied for their ability to interact with glucose and other saccharides. This interaction may lead to the development of glucose-sensing devices or therapies aimed at managing diabetes .

Organic Synthesis

- Cross-Coupling Reactions : The compound can serve as a reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental in constructing biaryl compounds. This application is particularly relevant in synthesizing pharmaceuticals and agrochemicals .

- Functionalization of Aromatic Compounds : The boronic acid functionality allows for the functionalization of aromatic rings, enabling the introduction of various substituents that can modify the chemical properties of the resulting compounds .

Materials Science

- Polymer Chemistry : Boronic esters are used in the synthesis of polymers that exhibit unique properties such as responsiveness to pH or temperature changes. These materials have applications in drug delivery systems and smart materials .

- Sensor Development : The ability of boronic acids to form complexes with sugars makes them suitable for developing sensors that can detect glucose levels in biological samples. This application is particularly important for diabetic patients who require continuous monitoring .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored a series of boronic acid derivatives, including this compound, demonstrating significant inhibition of cancer cell lines. The mechanism was attributed to proteasome inhibition, leading to apoptosis in malignant cells.

Case Study 2: Diabetes Management

Research highlighted in Analytical Chemistry focused on the development of a glucose sensor utilizing boronic acids. The study showed that incorporating this compound into sensor designs improved sensitivity and selectivity towards glucose detection.

Mechanism of Action

The mechanism of action of 4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura reactions, the boronic ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. The tert-butylamino group enhances the stability and reactivity of the compound, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural features, synthesis yields, and applications of 4-(tert-butylamino)sulfonylphenylboronic acid pinacol ester and analogous phenylboronic acid pinacol esters:

Reactivity and Stability

- Steric and Electronic Effects: The tert-butylaminosulfonyl group in the target compound introduces significant steric hindrance compared to smaller substituents (e.g., methyl or hydroxymethyl), which may slow reaction kinetics in cross-coupling but improve selectivity .

- Hydrolytic Stability : Pinacol esters generally exhibit superior stability over free boronic acids. However, substituents like hydroxymethyl (in and ) or acryloxymethyl () may reduce stability under acidic or oxidative conditions due to pendant functional groups .

- Synthetic Efficiency : The mercapto-substituted derivative () achieves 100% yield via straightforward pinacol ester formation, contrasting with lower yields (e.g., 36% for thiomethyl derivatives in ) due to multi-step syntheses .

Key Research Findings

- Yield Optimization : The synthesis of 4-(hydroxymethyl)phenylboronic acid pinacol ester (68.4% yield, ) highlights efficient CDI-mediated activation, whereas thiomethyl derivatives require rigorous purification (36–62% yields, ) .

Biological Activity

4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester is a compound of interest in medicinal and organic chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHBNOS

- Molecular Weight : 323.25 g/mol

- CAS Number : 706820-95-3

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The compound is known to inhibit certain targets, which can disrupt critical biochemical pathways.

Target Enzymes

- Dihydrofolate Reductase (DHFR) : This enzyme is essential for folate metabolism and nucleotide synthesis. Inhibition can lead to reduced cell proliferation.

- Enoyl-ACP Reductase : Critical in fatty acid synthesis, inhibition affects lipid metabolism.

Biochemical Pathways

The compound modulates several biochemical pathways:

- Nucleotide Synthesis : By inhibiting DHFR, it reduces the availability of nucleotides necessary for DNA and RNA synthesis.

- Fatty Acid Metabolism : Inhibition of enoyl-ACP reductase leads to decreased fatty acid production, affecting energy metabolism.

Biological Activity Data

The following table summarizes the biological activities associated with this compound:

Case Studies

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines by inducing apoptosis through the inhibition of key metabolic enzymes.

- Antimicrobial Efficacy : Research indicated that this compound displayed potent antibacterial activity against Gram-positive bacteria by disrupting folate metabolism, leading to impaired DNA synthesis.

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial. It is classified for research purposes only and should not be used in medicinal applications without further investigation into its safety profile.

Q & A

Q. What are the common synthetic routes for preparing 4-(tert-Butylamino)sulfonylphenylboronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging boronic ester reactivity. For example, tert-butyl-protected boronic esters (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate) are reacted with aryl halides under palladium catalysis. Optimized conditions include:

- Catalysts : Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride) at 0.09 mmol .

- Bases : Cesium carbonate (2.74 mmol) or potassium phosphate (0.3 mmol) .

- Solvents : 1,2-dimethoxyethane or THF/water mixtures at 75–100°C under inert atmospheres . Yields range from 69% to 94% , depending on substituent compatibility and reaction time .

Q. How is the purity of this compound assessed in research settings?

Purity is verified using gas chromatography (GC) for volatile impurities (>97.0% purity) and HPLC for non-volatile contaminants (>95.0% purity) . Advanced characterization includes:

Q. What functional groups in this compound influence its reactivity?

The sulfonamide group (tert-butylamino-sulfonyl) enhances electrophilicity at the boron center, facilitating cross-coupling. The pinacol ester stabilizes the boronic acid, preventing protodeboronation. Fluorine or methoxycarbonyl substituents (as seen in analogs) can modulate electronic effects and steric hindrance .

Advanced Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound when encountering low yields?

Key strategies include:

- Catalyst screening : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in sterically hindered systems .

- Solvent optimization : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of aryl halides, while aqueous bases enhance coupling efficiency .

- Temperature control : Prolonged heating (12+ hours) at 110°C improves conversion for electron-deficient partners .

Q. What analytical techniques resolve contradictions in characterizing boronic ester derivatives?

Discrepancies in purity or structure are addressed via:

- Multi-method validation : Cross-check GC purity with elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) .

- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

- Reactivity profiling : Test coupling efficiency with standardized aryl halides to confirm boronic ester activity .

Q. How do steric and electronic effects of substituents impact cross-coupling efficiency?

- Steric hindrance : Bulky tert-butyl groups on the sulfonamide reduce reaction rates with ortho-substituted aryl halides.

- Electronic effects : Electron-withdrawing groups (e.g., fluoro, methoxycarbonyl) enhance boron electrophilicity, accelerating coupling but increasing sensitivity to hydrolysis . Data from analogs show a 20–30% yield drop when substituting tert-butyl with larger groups (e.g., cyclohexyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.